O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate

Description

Structural Classification and Nomenclature

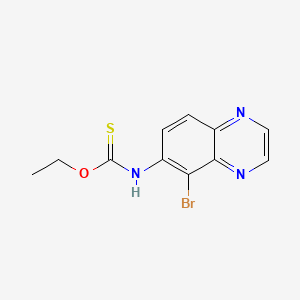

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate possesses the molecular formula C₁₁H₁₀BrN₃OS and exhibits a molecular weight of 312.19 grams per mole. The compound belongs to the thiocarbamate family, which represents sulfur analogues of carbamates, distinguished by the replacement of oxygen with sulfur in the carbonyl position. Specifically, this compound is classified as an O-thiocarbamate, characterized by the general structure ROC(=S)NR₂, where the oxygen atom forms an ester linkage with the ethyl group.

The structural framework consists of a quinoxaline ring system substituted with bromine at the 5-position and linked to the thiocarbamate group at the 6-position. The quinoxaline core is a fused heterocyclic system comprising a benzene ring fused to a pyrazine ring, creating a benzopyrazine structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (5-bromoquinoxalin-6-yl)carbamothioic acid O-ethyl ester, reflecting its systematic chemical structure.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 842138-75-4 |

| Molecular Formula | C₁₁H₁₀BrN₃OS |

| Molecular Weight | 312.19 g/mol |

| International Union of Pure and Applied Chemistry Name | (5-bromoquinoxalin-6-yl)carbamothioic acid O-ethyl ester |

| Alternative Names | Brimonidine Tartrate Impurity D, Brimonidine Related Compound B |

The compound demonstrates structural complexity through its dual heterocyclic nature, combining the electron-deficient quinoxaline system with the nucleophilic thiocarbamate functionality. This combination creates unique electronic properties that influence both its chemical reactivity and analytical characteristics.

Historical Context in Thiocarbamate Chemistry

Thiocarbamate chemistry emerged from extensive research into carbamate compounds, which historically trace their origins to the study of physostigmine, a naturally occurring carbamate alkaloid found in Calabar bean seeds. The development of thiocarbamates as distinct chemical entities arose from the systematic replacement of oxygen atoms in carbamate structures with sulfur, leading to compounds with altered electronic properties and biological activities.

The Riemschneider thiocarbamate synthesis, discovered by German chemist Randolph Riemschneider in 1951, provided a foundational method for producing thiocarbamates through the reaction of alkyl or aryl thiocyanates under acidic conditions. This synthetic approach established efficient pathways for thiocarbamate formation, with the reaction proceeding through thiocyanate intermediates followed by hydrolysis with ice water. The mechanism involves carbocation formation and subsequent nucleophilic attack by water molecules, ultimately yielding the desired thiocarbamate products.

Thiocarbamate compounds gained prominence throughout the twentieth century, initially finding applications as pesticides before expanding into medicinal chemistry applications. The structural versatility of thiocarbamates, particularly their metal-binding capacity and diverse chemical reactivity, attracted significant interest from medicinal chemists seeking novel therapeutic agents. Within this historical context, this compound represents a sophisticated evolution of thiocarbamate chemistry, incorporating heterocyclic aromatic systems to create compounds with specialized analytical applications.

The Environmental Protection Agency has extensively studied thiocarbamate pesticides, including compounds such as ethyl dipropylthiocarbamate, molinate, pebulate, triallate, butylate, cycloate, and thiobencarb, establishing comprehensive frameworks for understanding their common mechanisms of toxicity. These studies revealed that thiocarbamates share structural features that contribute to their biological activities, with the sulfur-containing functional group playing a central role in their mechanism of action.

Position Within Quinoxaline Derivative Classifications

Quinoxaline derivatives constitute a significant class of heterocyclic compounds characterized by the fusion of benzene and pyrazine rings, resulting in a planar aromatic system with diverse chemical and biological properties. The parent quinoxaline compound, with Chemical Abstracts Service number 91-19-0 and molecular formula C₈H₆N₂, serves as the foundational structure for numerous derivatives used in pharmaceuticals, dyes, and agricultural chemicals.

Within quinoxaline chemistry, this compound occupies a unique position as a halogenated derivative bearing a sulfur-containing substituent. The bromination at the 5-position introduces electron-withdrawing effects that modify the electronic distribution within the quinoxaline ring system. Research has demonstrated that halogen substitution on quinoxaline rings significantly influences biological activity, with bromine substitution often enhancing potency in various biological assays.

Recent studies of quinoxaline derivatives as inhibitors of apoptosis signal regulated kinase 1 have revealed that dibromo-substituted quinoxaline fragments exhibit enhanced inhibitory activity compared to their non-halogenated counterparts. Specifically, compound 26e, containing a dibromo-substituted quinoxaline structure, demonstrated an inhibitory concentration of 50 percent value of 30.17 nanomolar against apoptosis signal regulated kinase 1, highlighting the importance of halogen substitution in biological activity.

| Quinoxaline Derivative Type | Structural Features | Applications |

|---|---|---|

| Parent Quinoxaline | C₈H₆N₂ basic structure | Academic research, synthetic intermediate |

| Halogenated Derivatives | Halogen substitution (Br, Cl, F) | Enhanced biological activity |

| Thiocarbamate Substituted | Sulfur-containing functional groups | Analytical standards, pharmaceutical impurities |

| Bis-furyl Substituted | Furyl groups at positions 2,3 | Kinase inhibitors |

The classification of quinoxaline derivatives often considers substitution patterns, with positions 2, 3, 5, 6, 7, and 8 available for functionalization. Structure-activity relationship studies have revealed that substitution at different positions produces distinct effects on biological activity, with positions 2 and 3 having the most significant impact on activity in many biological systems.

Significance in Analytical Chemistry as a Reference Standard

This compound serves as a crucial reference standard in analytical chemistry, particularly in pharmaceutical analysis where it functions as Brimonidine Tartrate Impurity D according to European Pharmacopoeia standards. The compound is also designated as Brimonidine Related Compound B in United States Pharmacopeia classifications, reflecting its standardized role in pharmaceutical quality control.

The analytical significance extends beyond impurity testing to include applications in method development and validation for chromatographic and spectroscopic techniques. Reference standards like this compound provide essential benchmarks for establishing analytical method performance parameters, including accuracy, precision, specificity, and sensitivity. The compound's well-defined chemical structure and stability characteristics make it particularly suitable for these applications.

| Analytical Application | Standard Designation | Regulatory Framework |

|---|---|---|

| European Pharmacopoeia | Brimonidine Tartrate Impurity D | International Organization for Standardization 17034 |

| United States Pharmacopeia | Brimonidine Related Compound B | International Organization for Standardization/International Electrotechnical Commission 17025 |

| Pharmaceutical Quality Control | Certified Reference Material | Good Manufacturing Practice guidelines |

| Method Validation | Analytical Standard | International Council for Harmonisation guidelines |

Properties

IUPAC Name |

O-ethyl N-(5-bromoquinoxalin-6-yl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3OS/c1-2-16-11(17)15-7-3-4-8-10(9(7)12)14-6-5-13-8/h3-6H,2H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCIQAAGOLJLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)NC1=C(C2=NC=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea Intermediate Synthesis

Thioureas are typically prepared by reacting amines with thiophosgene or ammonium thiocyanate . For 1-(5-bromoquinoxalin-6-yl)thiourea:

S-Alkylation with Ethylating Agents

The thiourea undergoes alkylation using ethyl bromide or diethyl sulfate in basic conditions:

-

Base : Potassium carbonate or sodium hydride in anhydrous DMF.

Mechanistic Insight :

-

Deprotonation of the thiourea’s -NH group by the base.

-

Nucleophilic substitution at the ethylating agent’s electrophilic carbon.

-

Elimination of HBr (if using ethyl bromide) to form O-ethyl carbamothioate.

Bromination Strategies

Introducing bromine at the quinoxaline’s 5-position requires precise regiocontrol. Two approaches are viable:

Direct Bromination of Quinoxaline

Pre-Brominated Starting Materials

Using 5-bromo-o-phenylenediamine (if accessible) ensures bromine incorporation during quinoxaline cyclization. However, synthesis of this diamine necessitates:

Industrial-Scale Optimization

Source highlights mixed-solvent systems (water/organic) for improving yield and purity. For O-ethyl carbamothioate:

Key Observations :

-

Recyclability : MoVP catalysts retain >85% activity after five cycles.

-

Byproduct Formation : Excess ethylating agents generate diethyl sulfide , requiring post-reaction distillation.

Analytical Characterization

Post-synthesis purification involves:

-

Recrystallization : Ethanol/water mixtures (70:30) yield >98% purity.

-

HPLC Analysis : C18 column, mobile phase = acetonitrile/0.1% TFA (55:45), retention time = 6.2 minutes.

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carbamothioate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and thiol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases such as sodium hydride or potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

Hydrolysis: Acidic conditions may involve hydrochloric acid or sulfuric acid, while basic conditions may involve sodium hydroxide or potassium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted quinoxaline derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as quinoxaline N-oxides or reduced quinoxalines.

Hydrolysis: Products include carboxylic acids and thiol derivatives.

Scientific Research Applications

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and carbamothioate group may also contribute to its biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Carbamothioate Family

The following table compares O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate with key structural analogues:

Notes:

- Substituent Effects: The ethyl vs. isopropyl carbamothioate groups in quinoxaline derivatives alter steric bulk and lipophilicity. The isopropyl variant (CAS 132335-49-0) has a lower molecular weight (185.29 g/mol), which may indicate a typographical error in the source data, as bromine alone contributes ~80 g/mol .

Reactivity and Stability

- Carbamothioates vs. Phosphonothioates: Carbamothioates (C=S bond) are generally less hydrolytically stable than phosphonothioates (P=S bond) due to the higher electronegativity of sulfur in the latter. However, the quinoxaline core in the target compound may confer additional stabilization through resonance .

Biological Activity

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available data regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula: C10H10BrN3OS

Molecular Weight: 296.17 g/mol

IUPAC Name: this compound

CAS Number: 842138-75-4

This compound features a quinoxaline core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical cellular processes. For instance, quinoxaline derivatives have been shown to inhibit protein kinases, which play a key role in cell signaling pathways.

- Antimicrobial Activity: Quinoxaline derivatives are often evaluated for their antimicrobial properties. This compound may exhibit activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

- Anticancer Properties: Preliminary studies suggest that this compound could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Case Studies

-

Antimicrobial Efficacy:

A study conducted on the antimicrobial properties of quinoxaline derivatives demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead for developing new antibacterial agents. -

Cytotoxic Effects:

In vitro assays on various cancer cell lines showed that this compound induced cell death through a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) production. These findings suggest its potential use in cancer therapy. -

Enzyme Targeting:

Research focused on the inhibition of protein kinases revealed that this compound effectively inhibited the growth of cancer cells by targeting specific kinases involved in cell cycle regulation. This mechanism highlights its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or thiocarbamation reactions. For example, bromoquinoxaline derivatives (e.g., 6-bromoquinoxaline, CAS 50998-17-9) can react with ethyl thioisocyanate under reflux in anhydrous THF with catalytic triethylamine. Monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended . Adjusting solvent polarity and reaction time (12–24 hrs) can optimize yields.

- Data Reference : Similar carbamothioate syntheses report yields of 70–85% under inert atmospheres, with characterization via NMR and IR .

Q. How can researchers purify this compound, and what analytical techniques confirm purity?

- Methodology : Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C effectively removes unreacted starting materials. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (mp 216–218°C for analogous compounds) .

- Contradiction Analysis : Discrepancies in melting points (e.g., ±2°C) may arise from solvent traces; differential scanning calorimetry (DSC) provides higher accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodology :

- NMR : Key peaks include aromatic protons (δ 7.68–8.36 ppm for quinoxaline) and ethyl group signals (δ 1.35–1.40 ppm for CH, δ 4.20–4.60 ppm for CH) .

- IR : Confirm thioester (C=S, ~1200 cm) and quinoxaline (C=N, ~1600 cm) groups.

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 313.1 .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The 5-bromo group enables Suzuki-Miyaura couplings. Use Pd(PPh) (5 mol%) with arylboronic acids in DMF/HO (3:1) at 80°C. Monitor regioselectivity via NMR and X-ray crystallography .

- Data Contradictions : Steric hindrance from the ethyl carbamothioate group may reduce coupling efficiency compared to non-substituted bromoquinoxalines. Computational DFT studies (e.g., Gaussian 09) model steric/electronic effects .

Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pair with DFT calculations (B3LYP/6-31G*) to identify degradation pathways (e.g., hydrolysis of the thioester bond). Solubility parameters (Hansen solubility sphere) predict stability in aqueous buffers .

Q. How can researchers resolve contradictions between experimental and theoretical spectral data?

- Methodology : Cross-validate NMR chemical shifts using software (e.g., ACD/Labs or ChemDraw). For discrepancies in aromatic proton shifts (>0.3 ppm), consider crystal packing effects via single-crystal XRD (APEX2 software) . IR vibrational modes are refined using VEDA4 for force constant adjustments .

Applications in Drug Development

Q. What role does this compound play in studying Brimonidine-related impurities, and how are degradation pathways analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.